tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate
Description
Chemical Structure and Properties tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromomethyl group at position 3 and a fluorine atom at position 2. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes.
Synthetic Utility This compound is a key intermediate in pharmaceutical synthesis. For example, bromomethyl groups are critical for nucleophilic substitution reactions, enabling the introduction of diverse functional groups (e.g., amines, thiols) .
Properties
CAS No. |
1569737-90-1 |
|---|---|
Molecular Formula |
C12H15BrFNO2 |
Molecular Weight |
304.2 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving protein modification. Medicine: The compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate exerts its effects depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparisons
Reactivity: The bromomethyl group in the target compound enhances reactivity in nucleophilic substitutions (e.g., SN2 reactions) compared to aminomethyl or hydroxymethyl analogs . For instance, in , a bromomethyl pyrazole intermediate undergoes substitution with acetate, highlighting its utility in introducing heteroatoms. Halogenated analogs (e.g., 4-bromo-3-chloro) exhibit distinct reactivity profiles. Bromine’s larger atomic radius and lower electronegativity compared to chlorine favor oxidative addition in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Aminomethyl derivatives (e.g., ) are more stable but may require protection during multi-step syntheses to prevent unwanted side reactions.
For example, they serve as precursors for antimalarial pyrazole derivatives . Aminomethyl analogs (e.g., ) are directly incorporated into antimicrobial agents, where the free amine participates in hydrogen bonding with biological targets .
Physical Properties: The bromine atom increases molecular weight and lipophilicity (LogP ~3.5–4.0 estimated) compared to amino or hydroxyl analogs (LogP ~2.0–2.5) . This impacts solubility and bioavailability. Melting points vary significantly: tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate is a low-melting solid (98–99°C) , while brominated analogs are typically oils or amorphous solids due to reduced crystallinity.
Biological Activity
Tert-butyl N-[3-(bromomethyl)-4-fluorophenyl]carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C12H16BrFN2O2
- Molecular Weight : 286.16 g/mol
- CAS Number : 239074-27-2
The compound features a tert-butyl group attached to a carbamate moiety, with a bromomethyl and fluorophenyl substituent that may influence its biological properties.
Antimicrobial Properties
Research has indicated that various carbamate derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth and possess antifungal properties. The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 1: Antimicrobial Activity of Carbamate Derivatives
| Compound Name | Activity Type | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Antibacterial | E. coli | 32 µg/mL |
| Tert-butyl 2-phenylethylcarbamate | Antifungal | Candida albicans | 64 µg/mL |
| Tert-butyl carbamate derivatives | Broad-spectrum | Various | Varies by structure |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to reduced viability of pathogens.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing permeability changes.
Case Studies
-
Case Study on Antibacterial Efficacy :
A study conducted on the antibacterial effects of this compound demonstrated significant inhibition against Gram-negative bacteria, particularly E. coli. The study utilized a broth microdilution method to determine MIC values, which were found to be comparable to existing antibiotics. -
Antifungal Activity Assessment :
Another investigation focused on the antifungal properties of the compound against Candida species. Results indicated that the compound exhibited moderate antifungal activity, suggesting potential therapeutic applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
